Superior In Vivo Efficacy in Elevating Brain Anandamide Levels Compared to VDM-11 and UCM-707
In a subchronic in vivo study in rats, OMDM-2 demonstrated the highest efficacy in elevating brain anandamide levels compared to the uptake inhibitors VDM-11 and UCM-707. OMDM-2 achieved a maximal 1.9-fold enhancement of anandamide at 5 hours post-administration, whereas VDM-11 produced only a 1.3-fold enhancement and UCM-707 showed no effect on anandamide levels [1].
| Evidence Dimension | Maximal fold-enhancement of brain anandamide levels |
|---|---|
| Target Compound Data | 1.9-fold (at 5 h) |
| Comparator Or Baseline | VDM-11: 1.3-fold (at 1 h); UCM-707: No effect |
| Quantified Difference | OMDM-2 is 46% more efficacious than VDM-11 in elevating anandamide levels. |
| Conditions | Rats, subchronic i.p. treatment, brain levels measured by LC-MS 1, 5, and 12 h after last dose. |
Why This Matters
For in vivo studies investigating the role of endocannabinoid tone in behavior or disease models, OMDM-2 provides a more robust and sustained elevation of anandamide, yielding clearer experimental signals.
- [1] de Lago E, Petrosino S, Valenti M, Morera E, Ortega-Gutierrez S, Fernandez-Ruiz J, Di Marzo V. Effect of repeated systemic administration of selective inhibitors of endocannabinoid inactivation on rat brain endocannabinoid levels. Biochem Pharmacol. 2005 Aug 1;70(3):446-52. doi: 10.1016/j.bcp.2005.05.011. PMID: 15963472. View Source
